molecular formula C17H11ClFNO2S2 B4628644 (5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4628644
M. Wt: 379.9 g/mol
InChI Key: LZTXORKZJANVTP-NVNXTCNLSA-N
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Description

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C17H11ClFNO2S2 and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3-chloro-4-methoxyphenyl)-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is 378.9903768 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Antimicrobial Evaluation : A study by Yolal et al. (2012) involved synthesizing derivatives similar to the compound and evaluating their antimicrobial activities. They found these compounds exhibited high anti-Mycobacterium smegmatis activity, suggesting potential use in combating specific bacterial infections (Yolal et al., 2012).

  • Antimicrobial Activity of Derivatives : Krátký et al. (2017) synthesized and evaluated a series of derivatives as potential antimicrobial agents. They reported that all derivatives were active against mycobacteria, with some showing high activity against Mycobacterium tuberculosis (Krátký et al., 2017).

Anti-Inflammatory and Analgesic Activities

  • Synthesis and Evaluation of Anti-Inflammatory Properties : Khalifa et al. (2008) synthesized new derivatives and evaluated them for their anti-inflammatory and analgesic activities. They found that some compounds exhibited significant anti-inflammatory activity (Khalifa et al., 2008).

  • Anti-Inflammatory Activity of Novel Derivatives : Sunder and Maleraju (2013) synthesized eight derivatives and assessed their anti-inflammatory activity. Among them, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Anticancer Activities

  • Anticancer Evaluation of Derivatives : A study by Deep et al. (2013) on the antimicrobial and anticancer potentials of synthesized derivatives found that some showed considerable activity against human colon cancer cells (Deep et al., 2013).

  • Synthesis and Anticancer Activity : Fathy et al. (2017) synthesized new derivatives of thiophenes and 1,3-thiazolidines and tested them for anticancer activity. They found that most compounds demonstrated significant activity against cancer cells (Fathy et al., 2017).

Structural and Supramolecular Studies

  • Crystal Structure Analysis : Yin et al. (2008) conducted a study on the crystal structure of a similar compound, revealing insights into its molecular conformation and interactions (Yin et al., 2008).

  • Supramolecular Structures : A study by Cunico et al. (2007) investigated the supramolecular structures of symmetrically substituted 1,3-thiazolidin-4-ones, providing valuable information on molecular interactions and conformations (Cunico et al., 2007).

Properties

IUPAC Name

(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFNO2S2/c1-22-14-7-6-12(9-13(14)18)20-16(21)15(24-17(20)23)8-10-2-4-11(19)5-3-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTXORKZJANVTP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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